Stereoselective Antiproliferative Activity: (R)-(+)-SHIN2 vs. (S)-(-)-SHIN2 in HCT116 Colon Cancer Cells
The (R)-enantiomer of SHIN2 exhibits stereospecific inhibition of HCT116 Ras-driven colon cancer cell proliferation, while the (S)-enantiomer is functionally inactive in this assay. This enantioselectivity confirms that the biological activity of SHIN2 is entirely dependent on the correct 3D configuration at the chiral center [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for cell proliferation |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | (S)-(-)-SHIN2 (inactive; no significant inhibition observed up to 20 µM) |
| Quantified Difference | >66-fold difference in potency (inactive vs. 300 nM) |
| Conditions | HCT116 human colon cancer cell line, 72-hour proliferation assay |
Why This Matters
Procurement of the incorrect enantiomer or a racemic mixture will result in significantly reduced or absent experimental activity, directly compromising research outcomes and wasting resources.
- [1] García-Cañaveras JC, Lancho O, Ducker GS, et al. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia. Leukemia. 2021;35(2):377-388. doi:10.1038/s41375-020-0845-6 View Source
